molecular formula C9H7ClF2O2 B2543258 Ethyl 5-chloro-2,4-difluorobenzoate CAS No. 1239592-10-9

Ethyl 5-chloro-2,4-difluorobenzoate

Cat. No.: B2543258
CAS No.: 1239592-10-9
M. Wt: 220.6
InChI Key: KLOWKADDOFKRKP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,4-difluorobenzoate is a chemical compound belonging to the family of chlorobenzoates. It is an odorless, white powder that is insoluble in water but soluble in organic solvents. The molecular formula of this compound is C9H7ClF2O2, and it has a molecular weight of 220.6 g/mol .

Preparation Methods

The synthesis of Ethyl 5-chloro-2,4-difluorobenzoate typically involves the esterification of 5-chloro-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 5-chloro-2,4-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-chloro-2,4-difluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-chloro-2,4-difluorobenzoate can be compared with other similar compounds, such as:

  • Ethyl 4-chloro-2,5-difluorobenzoate
  • Ethyl 3-chloro-2,4-difluorobenzoate
  • Ethyl 5-bromo-2,4-difluorobenzoate

These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 5-chloro-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWKADDOFKRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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